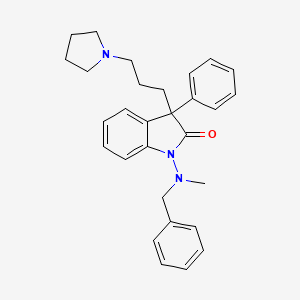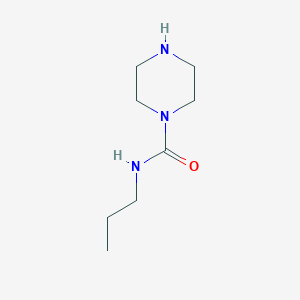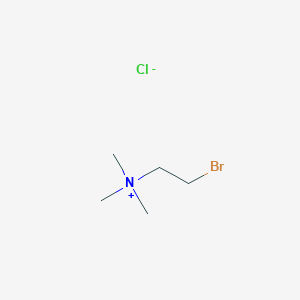
Bromocholine chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Bromocholine chloride can be synthesized through the reaction of trimethylamine with 2-bromoethanol. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
(CH3)3N+BrCH2CH2OH→(CH3)3NCH2CH2Br+H2O
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of trimethylamine with 2-bromoethanol under controlled conditions. The process includes steps such as mixing, reaction, crystallization, and purification to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Bromocholine chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with sodium hydroxide can produce choline.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives of this compound.
科学的研究の応用
Bromocholine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.
Biology: this compound is used in studies related to cell membrane structure and function due to its structural similarity to choline.
Industry: this compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
作用機序
The mechanism of action of bromocholine chloride involves its interaction with biological membranes and enzymes. Due to its structural similarity to choline, it can integrate into cell membranes and affect their properties. It can also interact with enzymes involved in choline metabolism, influencing various biochemical pathways.
類似化合物との比較
Chlorocholine chloride: Similar in structure but contains a chlorine atom instead of bromine.
Bromocholine bromide: Contains a bromine atom in both the alkyl chain and the counterion.
Uniqueness: Bromocholine chloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in ways that other similar compounds may not. Its bromine atom provides distinct reactivity compared to its chlorine-containing analogs.
特性
CAS番号 |
42350-92-5 |
|---|---|
分子式 |
C5H13BrClN |
分子量 |
202.52 g/mol |
IUPAC名 |
2-bromoethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H13BrN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
BAFZKSHKYCECQP-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCBr.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


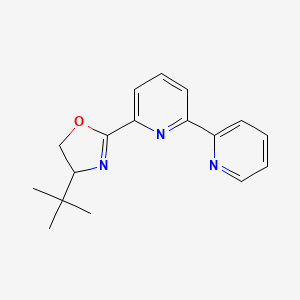
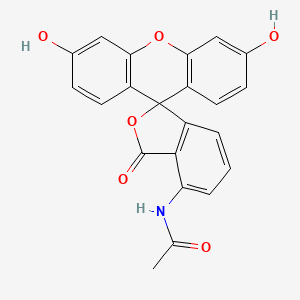
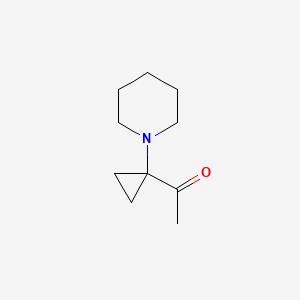
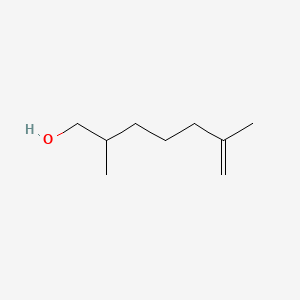
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
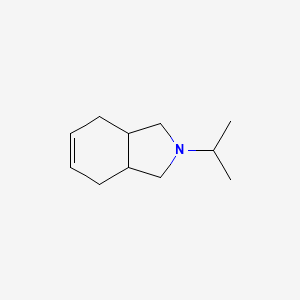
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
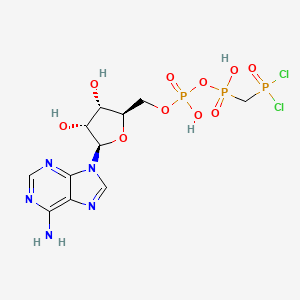
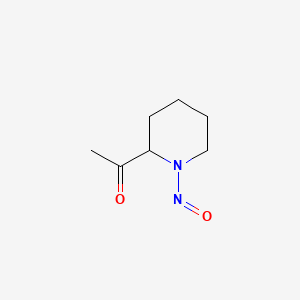
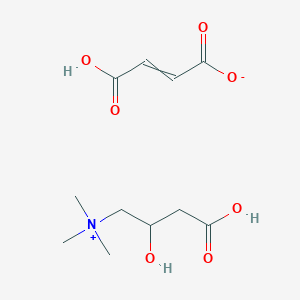

![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
